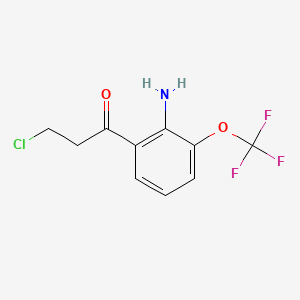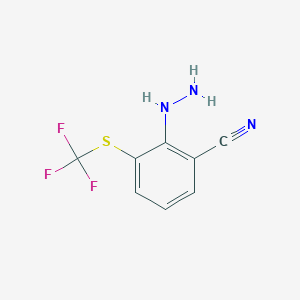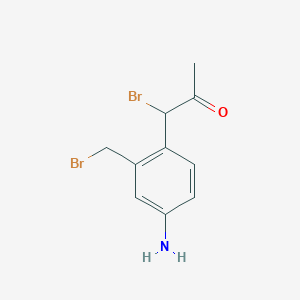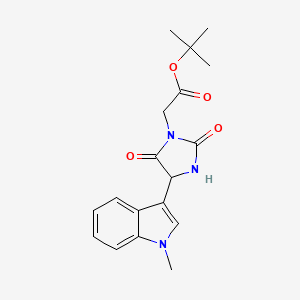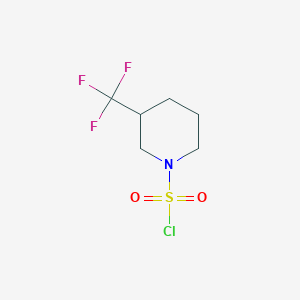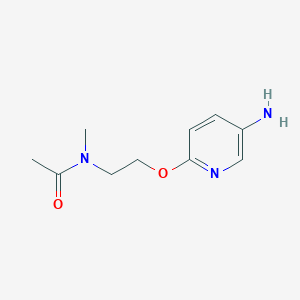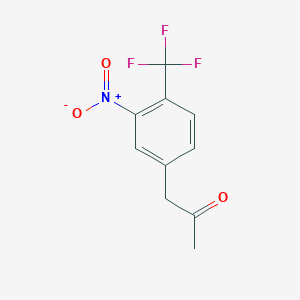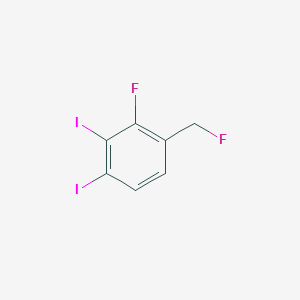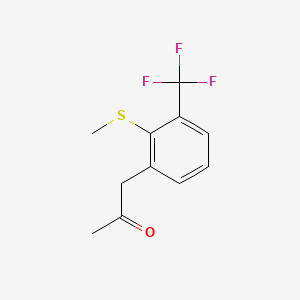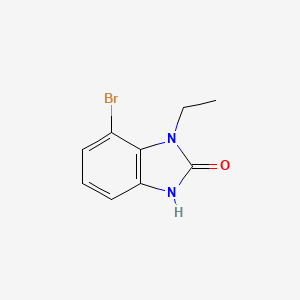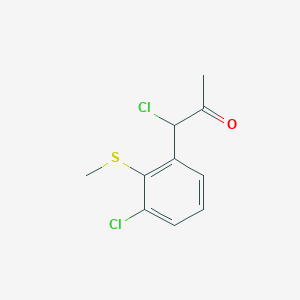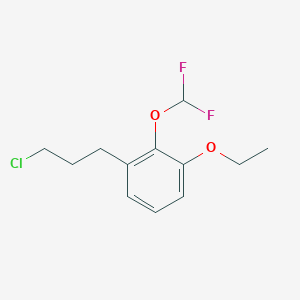
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O It is a derivative of benzene, characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloropropane, 2-difluoromethoxybenzene, and 3-ethoxybenzene.
Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C) or a Lewis acid like aluminum chloride (AlCl3).
Reaction Steps: The synthesis involves a series of reactions, including halogenation, etherification, and Friedel-Crafts alkylation, to introduce the desired functional groups onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or alkenes.
Esterification and Etherification: The ethoxy group can participate in esterification and etherification reactions, forming esters and ethers, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the chloropropyl group can yield various substituted benzene derivatives.
科学研究应用
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene can be compared with other similar compounds, such as:
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H15ClF2O2 |
|---|---|
分子量 |
264.69 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-10-7-3-5-9(6-4-8-13)11(10)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI 键 |
CAHBLTIHVYSYIY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1OC(F)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



